Ethyl 4-ethoxynicotinate
Overview
Description
Ethyl 4-ethoxynicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of nicotinic acid, featuring an ethoxy group at the fourth position of the pyridine ring and an ethyl ester group at the carboxyl position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxynicotinate can be synthesized through the esterification of 4-ethoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 4-ethoxynicotinic acid, other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-ethoxynicotinate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, where its reactivity and functional groups are advantageous.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ester groups play a crucial role in modulating its binding affinity and activity. The compound may exert its effects through pathways involving nicotinic acid receptors or other related targets, leading to various biological responses.
Comparison with Similar Compounds
Ethyl 4-ethoxynicotinate can be compared with other nicotinic acid derivatives:
Ethyl nicotinate: Lacks the ethoxy group, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
4-ethoxynicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.
Uniqueness: this compound’s unique combination of the ethoxy and ethyl ester groups provides distinct reactivity and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-ethoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-5-6-11-7-8(9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJPBLXWUJBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489718 | |
Record name | Ethyl 4-ethoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33279-63-9 | |
Record name | Ethyl 4-ethoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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